6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
Overview
Description
6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Substituents: The tert-butyl and ethyl groups can be introduced via alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethyl group, forming corresponding oxides or ketones.
Reduction: Reduction reactions may target the naphthyridine ring or the carboxylate groups, leading to the formation of reduced derivatives.
Substitution: The amino group and the carboxylate groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-carboxy-1,6-naphthyridine: A simpler naphthyridine derivative with similar structural features.
6-tert-butyl-2-amino-1,6-naphthyridine: A compound with a similar core structure but lacking the ethyl and carboxylate groups.
Uniqueness
6-tert-butyl 3-ethyl 2-amino-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, as well as the carboxylate groups. These substituents may confer specific properties such as increased lipophilicity, altered electronic distribution, and enhanced binding affinity to molecular targets.
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-5-22-14(20)11-8-10-9-19(15(21)23-16(2,3)4)7-6-12(10)18-13(11)17/h8H,5-7,9H2,1-4H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEBXCMDAUWEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCN(CC2=C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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